molecular formula C12H15BrO2 B1372949 2-[4-(Bromomethyl)phenoxymethyl]oxolane CAS No. 1094335-80-4

2-[4-(Bromomethyl)phenoxymethyl]oxolane

Cat. No.: B1372949
CAS No.: 1094335-80-4
M. Wt: 271.15 g/mol
InChI Key: IPLMPVINGCKZBG-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenoxymethyl]oxolane is a brominated aromatic ether derivative featuring an oxolane (tetrahydrofuran) ring substituted at the 2-position with a phenoxymethyl group. The phenoxymethyl moiety carries a bromomethyl (-CH2Br) substituent at the para position of its benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its bromomethyl group facilitates alkylation or cross-coupling reactions .

Properties

IUPAC Name

2-[[4-(bromomethyl)phenoxy]methyl]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLMPVINGCKZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)phenoxymethyl]oxolane typically involves the reaction of 4-(bromomethyl)phenol with oxolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenoxymethyl]oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces corresponding carboxylic acids .

Scientific Research Applications

Organic Synthesis

2-[4-(Bromomethyl)phenoxymethyl]oxolane serves as a valuable building block in organic synthesis. Its bromomethyl group is particularly reactive, allowing for nucleophilic substitution reactions. This property enables chemists to modify or create more complex molecules efficiently.

  • Reactions : Common reactions include:
    • Nucleophilic substitution with amines or thiols.
    • Coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry

The structural characteristics of this compound suggest potential applications in drug development. The bromomethyl group can act as a leaving group in reactions involving biological targets, which may lead to the synthesis of bioactive compounds.

  • Potential Applications :
    • Development of pharmaceuticals targeting specific biomolecules.
    • Modifications of existing drugs to enhance efficacy or reduce side effects.

Biological Studies

While specific biological activity data for this compound is limited, its ability to interact with various biological targets makes it a candidate for further investigation in biological research.

  • Research Directions :
    • Exploration of its effects on cellular pathways and biomolecules.
    • Studies aimed at understanding its role in modifying biological systems.

Case Studies and Research Findings

  • Synthesis of Bioactive Compounds : Research has indicated that compounds similar to this compound can be synthesized to enhance their biological activity. For instance, modifications using nucleophilic substitution have been shown to yield compounds with improved pharmacological profiles.
  • Industrial Applications : In industrial settings, the compound can be utilized for the production of specialty chemicals and advanced materials. Its reactivity allows for scalable synthesis processes that can be optimized for high yield.

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenoxymethyl]oxolane involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules. The bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. This property makes it useful in various chemical and biological applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-[4-(Bromomethyl)phenoxymethyl]oxolane, differing in substituents, functional groups, or ring systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Reactivity Profile
This compound ~C12H15BrO2* ~271.15* Oxolane, phenoxymethyl, bromomethyl Alkylation, nucleophilic substitution
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane C17H15BrCl2O3 436.57 1,3-dioxolane, chloro, bromomethyl, methyl Electrophilic substitution, cross-coupling
4-(Bromomethyl)benzaldehyde C8H7BrO 199.05 Benzaldehyde, bromomethyl Nucleophilic addition, oxidation
Methyl 4-(bromomethyl)benzoate C9H9BrO2 229.07 Benzoate ester, bromomethyl Hydrolysis, transesterification
Key Observations:
  • Ring Systems : While the main compound features an oxolane ring, the dioxolane analog (C17H15BrCl2O3) contains a 1,3-dioxolane core with additional chlorine and methyl substituents, increasing steric hindrance and polarity .
  • Functional Groups : The benzaldehyde derivative (C8H7BrO) exhibits an aldehyde group, enhancing electrophilicity compared to ether-linked compounds . The benzoate ester (C9H9BrO2) introduces ester functionality, favoring hydrolysis under basic conditions .
  • Substituent Effects: Chlorine atoms in the dioxolane analog (C17H15BrCl2O3) may enhance stability but reduce solubility in nonpolar solvents .

Biological Activity

2-[4-(Bromomethyl)phenoxymethyl]oxolane, with the CAS number 1094335-80-4, is a compound that has garnered interest for its potential biological activities. Despite limited direct studies on this specific compound, its structural characteristics suggest possible antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound includes a bromomethyl group attached to a phenoxy ring, which is further linked to an oxolane (tetrahydrofuran) moiety. This configuration may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, brominated phenoxyphenols have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

  • Minimum Inhibitory Concentrations (MICs) : Studies show that related compounds can achieve MICs as low as 3.125–6.25 µg/ml against MRSA . Although specific MIC data for this compound is not available, its structural similarities suggest it could exhibit comparable antimicrobial efficacy.

Cytotoxicity and Cell Viability

The cytotoxic effects of structurally related compounds have been evaluated in various studies. For example, certain derivatives exhibited IC50 values in the range of 6.5 µM, indicating significant cytotoxicity towards cancer cell lines . The potential for this compound to affect cell viability remains an area for future investigation.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromomethyl group may facilitate interactions with cellular targets, potentially disrupting cellular functions or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other compounds featuring similar functional groups:

Compound NameStructureAntimicrobial ActivityCytotoxicity (IC50)
Brominated PhenoxyphenolsStructureEffective against MRSAModerate (varies by derivative)
4-Bromo-2-phenoxyphenolStructureActive against Gram-positive bacteriaHigh (6.5 µM)

Case Studies

  • Antimicrobial Efficacy : A study on brominated phenoxyphenols highlighted their ability to kill biofilm-incorporated bacteria without affecting biofilm integrity. This suggests that similar compounds could be developed into effective antimicrobial agents targeting persistent infections .
  • Cytotoxic Effects : Another study indicated that certain derivatives led to significant cytotoxicity in cancer cell lines, providing a basis for exploring the anticancer potential of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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